4-(4-hidroxifenil)-1-metil-6-(piridin-3-ilmetil)-3,4,6,7-tetrahidro-1H-pirrolo[3,4-d]pirimidin-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer: Inhibición de CDK2
CDK2 (cinasa dependiente de ciclina 2) es un objetivo atractivo para la terapia contra el cáncer. Los investigadores han diseñado un nuevo conjunto de pequeñas moléculas basadas en los andamios privilegiados de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina. Estos compuestos se sintetizaron como inhibidores de CDK2. Cabe destacar que la mayoría de estas moléculas demostraron una actividad citotóxica significativa contra las líneas celulares cancerosas, incluidas MCF-7, HCT-116 y HepG-2. En particular, los compuestos 14 y 15 exhibieron las mejores actividades citotóxicas en las tres líneas celulares .
Propiedades antimicrobianas y antitumorales
Los compuestos heterocíclicos fusionados basados en piridopirimidina, incluidos los derivados de nuestro compuesto de interés, se han investigado por sus propiedades antimicrobianas y antitumorales. Estos compuestos desempeñan un papel crucial en la inhibición de varios objetivos biológicos, lo que los convierte en posibles candidatos para el desarrollo de fármacos .
Actividad antifolato y supresión de células cancerosas
El fármaco piridopirimidina inhibe la dihidrofolato reductasa (DHFR) con alta afinidad. Al reducir la disponibilidad de tetrahidrofolato necesaria para la síntesis de ARN y ADN, detiene eficazmente el crecimiento de las células cancerosas. Este mecanismo conduce a la muerte celular y es prometedor para el tratamiento del cáncer .
Síntesis suave de pirimidinas funcionalmente vitales
Los investigadores han informado una síntesis eficaz y suave de pirimidinas funcionalmente importantes utilizando la anulación [3 + 3] facilitada por 4-HO-TEMPO de amidinas de grado comercial con cetonas saturadas bajo catálisis de Cu. Este método proporciona una ruta valiosa para acceder a derivados de pirimidina .
Actividad dual contra líneas celulares y CDK2
El compuesto 14, derivado de nuestro compuesto de interés, mostró una potente actividad dual contra líneas celulares cancerosas y CDK2. Alteró significativamente la progresión del ciclo celular e indujo apoptosis en las células HCT. Se justifican investigaciones adicionales para explorar todo su potencial .
Otras aplicaciones potenciales
Si bien los campos anteriores destacan las principales aplicaciones del compuesto, la investigación en curso puede descubrir usos adicionales, como propiedades antiinflamatorias, antioxidantes o antivirales.
En resumen, este intrigante compuesto es prometedor en varios campos científicos, desde la terapia contra el cáncer hasta las aplicaciones antimicrobianas. Su estructura única y sus efectos multifacéticos lo convierten en un tema de estudio emocionante para investigadores de todo el mundo. 🌟
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest . This suggests that the compound may interact with its target to disrupt its normal function, leading to changes in cell behavior.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting that this compound may have cytotoxic activities .
Actividad Biológica
The compound 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS No. 1203380-45-3) belongs to a class of heterocyclic compounds that have garnered attention due to their potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo[3,4-d]pyrimidine core with hydroxyl and pyridine substituents, which may influence its biological activity.
Research indicates that compounds similar to 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can interact with various biological targets:
- Adenosine Receptors : Compounds within this structural class have shown activity as antagonists at adenosine receptors (e.g., hA3 receptor), which are implicated in cancer and inflammatory processes .
- PI3K/Akt/mTOR Pathway : Similar compounds have been investigated for their ability to inhibit components of the PI3K/Akt/mTOR signaling pathway, crucial in cancer cell proliferation and survival .
- Inflammatory Pathways : The compound may modulate inflammatory responses by inhibiting bromodomain-containing proteins (BCPs), which are involved in the transcriptional regulation of pro-inflammatory cytokines .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:
- Cell Line Studies : The compound showed IC50 values in the low micromolar range against breast and colorectal cancer cell lines.
- Mechanism : The observed anticancer effects are attributed to the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
Research indicates that the compound can suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models exposed to lipopolysaccharide (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that a related pyrrolo[3,4-d]pyrimidine derivative exhibited potent antiproliferative effects against various cancer cell lines with a specific focus on breast cancer models .
- Inflammation Model : In a model of acute inflammation induced by LPS in mice, administration of the compound led to a significant reduction in inflammatory markers and improved survival rates compared to controls .
Data Summary
The following table summarizes key findings related to the biological activity of 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione:
Propiedades
IUPAC Name |
4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-22-15-11-23(10-12-3-2-8-20-9-12)18(25)16(15)17(21-19(22)26)13-4-6-14(24)7-5-13/h2-9,17,24H,10-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOENBFGDCLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.